![molecular formula C18H10N2 B14233603 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-96-6](/img/structure/B14233603.png)
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further connected to a benzonitrile group. The presence of multiple functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the hex-3-ene-1,5-diyn-1-yl intermediate.
Introduction of the Benzonitrile Group: The final step involves the reaction of the intermediate with a benzonitrile derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or benzonitrile derivatives.
Scientific Research Applications
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
Uniqueness
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its unique combination of a pyridine ring, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
823226-96-6 |
|---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(6-pyridin-4-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-20-14-12-16/h1-2,5-6,9-14H |
InChI Key |
YHOFRLMFSAAWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


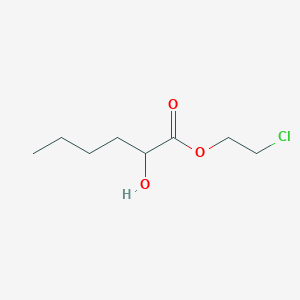
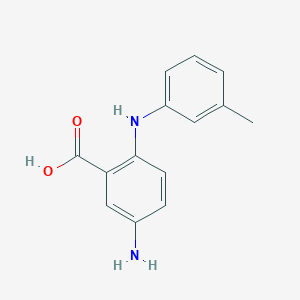

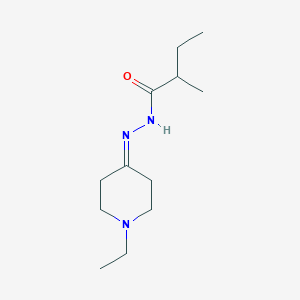

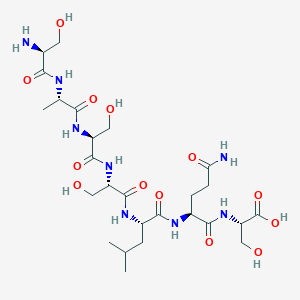
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)

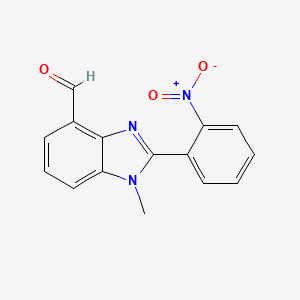
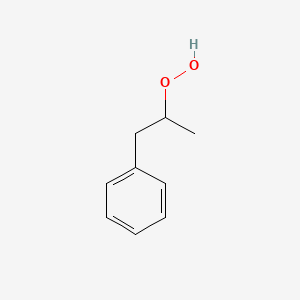
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
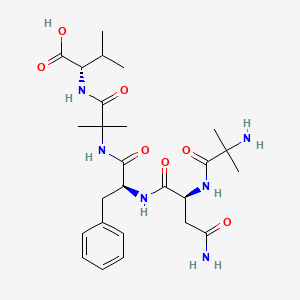
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
